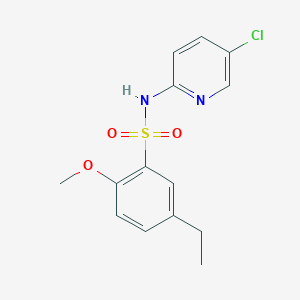
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X works by binding to specific proteins in the body, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X varies depending on the protein it targets and the specific application it is being used for.
Biochemical and Physiological Effects:
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of immune response, and the prevention of tumor growth. However, the exact effects of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X depend on the specific application it is being used for and the proteins it targets.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X is its specificity towards certain proteins, which allows for targeted inhibition and modulation of specific biological pathways. However, one limitation of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X can be complex and time-consuming, which can also limit its use in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X, including the development of more efficient synthesis methods, the identification of new applications for 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X in various fields of research, and the optimization of its use in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X and its potential side effects, which can help guide its future use in various applications.
In conclusion, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X is a novel chemical compound that has shown promising results in various fields of research. Its specificity towards certain proteins allows for targeted inhibition and modulation of specific biological pathways, making it a valuable tool for scientific research. With further research and development, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has the potential to be used in various applications and contribute to advancements in various fields of research.
Synthesemethoden
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has shown promising results in various fields of research, including cancer research, neurology, and immunology. In cancer research, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in tumor growth. In neurology, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has been found to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has been shown to modulate the immune response and can potentially be used to treat autoimmune diseases.
Eigenschaften
Molekularformel |
C15H24FNO3S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H24FNO3S/c1-14(2,3)10-15(4,5)17-21(18,19)11-7-8-12(16)13(9-11)20-6/h7-9,17H,10H2,1-6H3 |
InChI-Schlüssel |
SQKWARJKCPPROG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)







